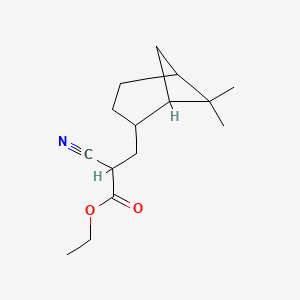
Ethyl alpha-cyano-6,6-dimethylbicyclo(3.1.1)heptane-2-propionate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl alpha-cyano-6,6-dimethylbicyclo(3.1.1)heptane-2-propionate is a chemical compound known for its unique bicyclic structure. This compound is often studied for its potential applications in various fields, including chemistry, biology, and industry. Its distinct structure and properties make it a subject of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl alpha-cyano-6,6-dimethylbicyclo(3.1.1)heptane-2-propionate typically involves multiple steps. One common method includes the reaction of 6,6-dimethylbicyclo(3.1.1)hept-2-ene with ethyl cyanoacetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and requires careful control of temperature and reaction time to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality. The industrial process aims to optimize reaction conditions, reduce waste, and improve overall efficiency .
化学反応の分析
Types of Reactions
Ethyl alpha-cyano-6,6-dimethylbicyclo(3.1.1)heptane-2-propionate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl alpha-cyano-6,6-dimethylbicyclo(3.1.1)heptane-2-propionate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl alpha-cyano-6,6-dimethylbicyclo(3.1.1)heptane-2-propionate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain enzyme active sites, potentially inhibiting or modifying their activity. The cyano group can also participate in various biochemical pathways, leading to the formation of active metabolites .
類似化合物との比較
Ethyl alpha-cyano-6,6-dimethylbicyclo(3.1.1)heptane-2-propionate can be compared with other similar compounds, such as:
Bicyclo[3.1.1]heptane-2-methanol, 6,6-dimethyl-: Known for its use in organic synthesis and as a precursor for other chemicals.
Bicyclo[3.1.1]heptane, 6,6-dimethyl-2-methylene-:
Bicyclo[3.1.1]heptane-2-carboxaldehyde, 6,6-dimethyl-: Used in the synthesis of various organic compounds and as an intermediate in chemical reactions.
特性
CAS番号 |
85391-87-3 |
|---|---|
分子式 |
C15H23NO2 |
分子量 |
249.35 g/mol |
IUPAC名 |
ethyl 2-cyano-3-(6,6-dimethyl-2-bicyclo[3.1.1]heptanyl)propanoate |
InChI |
InChI=1S/C15H23NO2/c1-4-18-14(17)11(9-16)7-10-5-6-12-8-13(10)15(12,2)3/h10-13H,4-8H2,1-3H3 |
InChIキー |
ZODZFEQFLYGDIG-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(CC1CCC2CC1C2(C)C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















